1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- 1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 763063-96-3
VCID: VC16788310
InChI: InChI=1S/C14H16N2/c1-10(14-8-15-9-16-14)12-7-6-11-4-2-3-5-13(11)12/h2-5,8-10,12H,6-7H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-

CAS No.: 763063-96-3

Cat. No.: VC16788310

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- - 763063-96-3

Specification

CAS No. 763063-96-3
Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name 5-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-1H-imidazole
Standard InChI InChI=1S/C14H16N2/c1-10(14-8-15-9-16-14)12-7-6-11-4-2-3-5-13(11)12/h2-5,8-10,12H,6-7H2,1H3,(H,15,16)
Standard InChI Key YVTUUJAFPXQJIA-UHFFFAOYSA-N
Canonical SMILES CC(C1CCC2=CC=CC=C12)C3=CN=CN3

Introduction

Structural Characteristics and Nomenclature

1H-imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- is a heterocyclic organic compound characterized by an imidazole ring substituted at the 4-position with a 1-(2,3-dihydro-1H-inden-1-yl)ethyl group. The indenyl moiety consists of a bicyclic system with a partially saturated six-membered ring fused to a five-membered aromatic ring, conferring unique steric and electronic properties to the molecule .

Molecular Formula and Stereochemistry

The molecular formula is C₁₄H₁₆N₂, derived from the imidazole core (C₃H₄N₂) and the substituted indenylethyl side chain (C₁₁H₁₂). The ethyl linker introduces a chiral center at the carbon connecting the indenyl group to the imidazole, necessitating stereochemical considerations during synthesis . Computational models suggest a planar imidazole ring with the indenyl group adopting a chair-like conformation due to steric hindrance .

Synthesis and Manufacturing

The synthesis of 1H-imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]- can be inferred from patented methodologies for analogous compounds .

Grignard Reaction Pathway

  • Formation of the Indenyl Grignard Reagent:
    Reaction of 2,3-dihydro-1H-indene with ethyl magnesium bromide in tetrahydrofuran (THF) generates a Grignard intermediate.

  • Coupling with Protected Imidazole:
    The Grignard reagent reacts with 1-trityl-4-iodoimidazole under argon at 10–20°C to form 2-ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione .

  • Deprotection and Purification:
    Acidic hydrolysis removes the trityl protecting group, followed by recrystallization from acetone to yield the final product .

Catalytic Hydrogenation Approach

An alternative route involves:

  • Bromination of Vinylindenyl Precursors:
    α,α'-Dibromo-o-xylene reacts with 4-penten-2-one to form a vinyl-substituted indenyl intermediate.

  • Cyclization with Formamide:
    The brominated intermediate undergoes cyclization in excess formamide at 75–80°C to produce a 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole .

  • Hydrogenation to Ethyl Substituent:
    Palladium-catalyzed hydrogenation reduces the vinyl group to ethyl, yielding the target compound .

Optimization Challenges

  • Temperature Control: Exothermic reactions during Grignard formation require cooling to ≤10°C to prevent side reactions .

  • Solvent Selection: Methylene chloride and THF are preferred for their ability to stabilize reactive intermediates .

Physicochemical Properties

Computational data from analogous imidazole derivatives provide estimates for key properties :

PropertyValueMethod/Source
Molecular Weight212.29 g/molPubChem CID 75643100
XLogP3 (Lipophilicity)3.1 ± 0.2Computed
Hydrogen Bond Donors1Imidazole NH
Hydrogen Bond Acceptors2Imidazole N atoms
Rotatable Bonds3Ethyl and indenyl

Solubility: Poor aqueous solubility (<1 mg/mL) due to high lipophilicity (XLogP3 >3). Soluble in polar aprotic solvents (e.g., DMSO, THF) .

Future Research Directions

  • Stereoselective Synthesis: Development of enantioselective routes to isolate pharmacologically active stereoisomers.

  • Biological Screening: Evaluation of α₂-adrenergic receptor binding affinity and cytotoxicity.

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